molecular formula C16H17NO4 B5563000 methyl 4-(4-ethoxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

methyl 4-(4-ethoxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No. B5563000
M. Wt: 287.31 g/mol
InChI Key: HFKCPCLFRYYXRG-LCYFTJDESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "methyl 4-(4-ethoxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate" belongs to a class of chemicals known for their diverse applications in organic synthesis, pharmaceuticals, and materials science. This interest largely stems from the pyrrole core, a heterocyclic aromatic organic compound, which is a constituent of many important biological molecules.

Synthesis Analysis

The synthesis of pyrrole derivatives, such as methyl 4-aminopyrrole-2-carboxylates, can be achieved through one-pot modes involving relay catalytic cascade reactions. A specific example includes the synthesis from 5-methoxyisoxazoles and pyridinium ylides using a FeCl2/Et3N binary catalytic system, leading to various pyrrolylpyridinium salts and their subsequent transformations (Galenko et al., 2015).

Molecular Structure Analysis

For related compounds, the molecular structure has been determined using X-ray crystallography, revealing intricate details such as the space group, cell dimensions, and intramolecular interactions. These analyses provide insight into the compound's geometrical configurations and stability factors (Zugenmaier, 2013).

Chemical Reactions and Properties

The reactivity of pyrrole derivatives involves nucleophilic reactions, catalytic reductions, and transformations into ylide and betaine derivatives, showcasing their versatility in synthetic chemistry. The catalytic systems play a crucial role in enabling these reactions under mild conditions, leading to a variety of functionalized pyrrole compounds (Galenko et al., 2015).

Physical Properties Analysis

Physical properties such as crystal packing, dipolar interactions, and molecular dimensions are critical for understanding the behavior of these compounds under different conditions. Studies have detailed these aspects through crystallographic analyses and have highlighted the influence of specific substituents on the overall molecular arrangement (Çolak et al., 2021).

Chemical Properties Analysis

The chemical properties, including reactivity patterns, stability under various conditions, and the formation of specific derivatives, are fundamental to the application of pyrrole derivatives. For instance, the synthesis of ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate demonstrates the compound's potential to undergo acid-catalyzed dehydration, leading to diverse pyrrole systems (Dawadi & Lugtenburg, 2011).

Scientific Research Applications

Synthesis and Chemical Properties

Biological and Pharmaceutical Research

Chemical Reactivity and Synthesis Techniques

properties

IUPAC Name

methyl (4Z)-4-[(4-ethoxyphenyl)methylidene]-2-methyl-5-oxo-1H-pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4/c1-4-21-12-7-5-11(6-8-12)9-13-14(16(19)20-3)10(2)17-15(13)18/h5-9H,4H2,1-3H3,(H,17,18)/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFKCPCLFRYYXRG-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=C2C(=C(NC2=O)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C\2/C(=C(NC2=O)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (4Z)-4-[(4-ethoxyphenyl)methylidene]-2-methyl-5-oxo-1H-pyrrole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.